N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiazole ring, a pyrazole ring, and a benzoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: Finally, the thiazole and pyrazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or nitro compounds.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and thiazole groups may facilitate binding to the active site of enzymes, while the pyrazole ring can interact with other functional groups within the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide
- N-(4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- N-(5-benzoylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a thiazole and a pyrazole ring in its structure, which can provide a distinct set of chemical properties and reactivity compared to similar compounds. The combination of these rings with the benzoyl group can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-25-16(12-13-22-25)20(27)24-21-23-17(14-8-4-2-5-9-14)19(28-21)18(26)15-10-6-3-7-11-15/h2-13H,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTADVUQVLQCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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